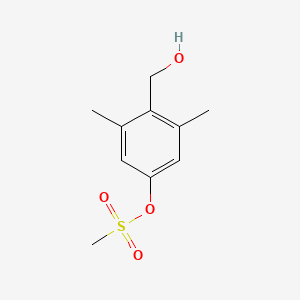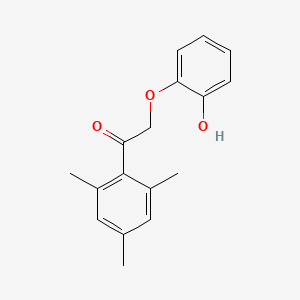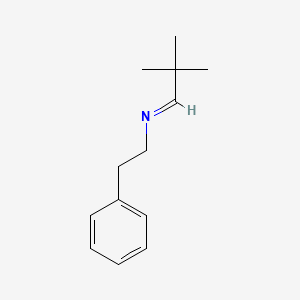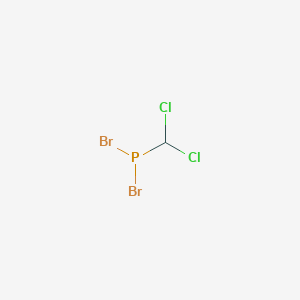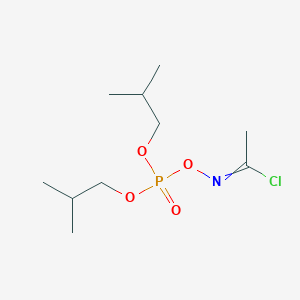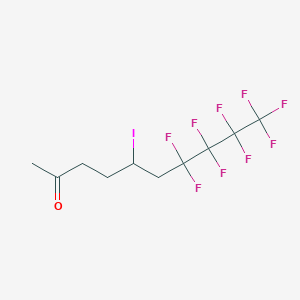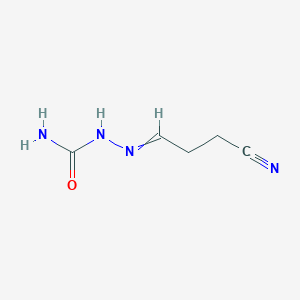
(3-Cyanopropylideneamino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyanopropylideneamino)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanopropylideneamino group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopropylideneamino)urea typically involves the reaction of an amine with an isocyanate intermediate. One common method is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate . This transformation involves a nucleophilic addition of ammonia to the isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Industrial Production Methods
Industrial production of urea derivatives, including this compound, often involves the use of commercially available reagents and catalysts. For example, the use of indium triflate as a catalyst allows for the efficient conversion of alcohols and urea into carbamates, which can then be further transformed into urea derivatives . This method is eco-friendly and provides high yields of the desired products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyanopropylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyliodine diacetate, ammonium carbamate, and various catalysts such as indium triflate . Reaction conditions often involve moderate temperatures and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
(3-Cyanopropylideneamino)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: In biological research, this compound is used to investigate enzyme inhibition and protein interactions.
Industry: In industrial settings, this compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of (3-Cyanopropylideneamino)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (3-Cyanopropylideneamino)urea include other urea derivatives such as monosubstituted ureas, disubstituted ureas, and carbamates . These compounds share structural similarities and often exhibit comparable chemical reactivity.
Uniqueness
What sets this compound apart from other similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
99419-03-1 |
|---|---|
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(3-cyanopropylideneamino)urea |
InChI |
InChI=1S/C5H8N4O/c6-3-1-2-4-8-9-5(7)10/h4H,1-2H2,(H3,7,9,10) |
InChI-Schlüssel |
RODWXKXEXHQPJX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#N)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



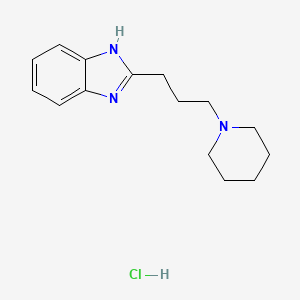

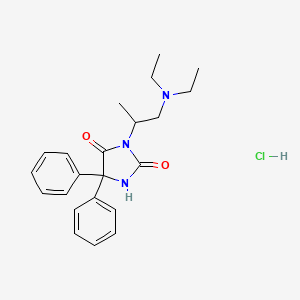
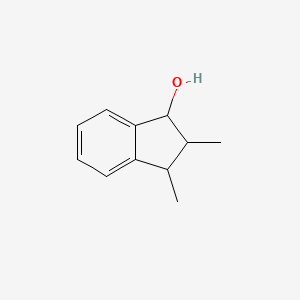

![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

